3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one
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Overview
Description
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is a complex organic compound with a unique structure that includes a benzazocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a suitable benzazocin precursor, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include carbonyl derivatives, amines, and substituted benzazocin compounds.
Scientific Research Applications
3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyethyl)indole
- 3-(2-Hydroxyethyl)-2,4-(1H,3H)-quinazoline-dione
- 1,3-Bis-(2-hydroxyethyl) imidazolinium bromide
Comparison
Compared to these similar compounds, 3-(2-hydroxyethyl)-1,5-dinitro-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is unique due to its benzazocin ring system and the presence of both nitro and hydroxyethyl functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15N3O6 |
---|---|
Molecular Weight |
321.28 g/mol |
IUPAC Name |
11-(2-hydroxyethyl)-1,9-dinitro-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one |
InChI |
InChI=1S/C14H15N3O6/c18-6-5-15-8-13(16(20)21)7-14(9-15,17(22)23)12(19)10-3-1-2-4-11(10)13/h1-4,18H,5-9H2 |
InChI Key |
MCDCJCYYRVTPND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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